molecular formula C8H6Br2O2 B172391 3,5-Dibromo-4-methoxybenzaldehyde CAS No. 108940-96-1

3,5-Dibromo-4-methoxybenzaldehyde

Cat. No.: B172391
CAS No.: 108940-96-1
M. Wt: 293.94 g/mol
InChI Key: CAGHJINSPMGDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is primarily used in research and development, particularly in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde. One common method involves the use of brominating agents such as 1,3-di-n-butylimidazolium tribromide . The reaction typically proceeds under solvent-free conditions, making it an environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 3,5-dibromo-4-methoxybenzoic acid.

    Reduction: Formation of 3,5-dibromo-4-methoxybenzyl alcohol.

Scientific Research Applications

3,5-Dibromo-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-methoxybenzaldehyde is primarily related to its ability to interact with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

    3,5-Dibromobenzaldehyde: Similar structure but lacks the methoxy group.

    3-Bromo-4-methoxybenzaldehyde: Contains only one bromine atom.

    3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains an additional hydroxyl group.

Uniqueness: 3,5-Dibromo-4-methoxybenzaldehyde is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

3,5-dibromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGHJINSPMGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973986
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5844-80-4
Record name 3,5-Dibromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-4-methoxybenzaldehyde
Reactant of Route 2
3,5-Dibromo-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-4-methoxybenzaldehyde
Customer
Q & A

Q1: Given the research focus on halogenated compound production by Bjerkandera adusta, could this fungus be a potential source for 3,5-Dibromo-4-methoxybenzaldehyde biosynthesis?

A1: While the research doesn't directly investigate this compound, it demonstrates the ability of Bjerkandera adusta to produce halogenated compounds []. This capability suggests that, with further research and optimization, this fungus could potentially be used to biosynthesize this compound or similar halogenated aromatic compounds. Further investigation is needed to confirm this possibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.